Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate
Description
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloro group at position 2, a formyl group at position 6, and an ethyl ester at position 3. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive functional groups. The chloro group facilitates nucleophilic substitution reactions, while the formyl group enables further derivatization (e.g., condensation or reduction). The ethyl ester enhances lipophilicity, making it suitable for applications requiring membrane permeability .
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
ethyl 2-chloro-6-formylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7ClN2O3/c1-2-14-7(13)6-3-5(4-12)10-8(9)11-6/h3-4H,2H2,1H3 |
InChI Key |
RFXLRWJFQOHCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative followed by formylation and esterification. For example, starting with 2-chloropyrimidine, the formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3. The carboxylate ester can then be formed through esterification with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents like DMSO or DMF.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of ethyl 2-chloro-6-hydroxymethylpyrimidine-4-carboxylate.
Oxidation: Formation of ethyl 2-chloro-6-carboxypyrimidine-4-carboxylate.
Scientific Research Applications
Organic Synthesis
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate serves as an important precursor in the synthesis of more complex heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the creation of various substituted pyrimidines that can be tailored for specific applications .
Recent studies have investigated the biological properties of derivatives synthesized from this compound. Some derivatives have shown moderate inhibition of glycosidase enzymes, indicating potential utility in drug development . The compound's structure allows it to interact with biological targets, which is crucial for developing antiviral and anticancer agents.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug discovery. Its derivatives have been synthesized and tested for activity against various diseases, including cancer and viral infections. The presence of the chloro and formyl groups facilitates interactions with enzyme active sites or receptor binding sites .
Case Study 1: Synthesis of Pyrimidine Derivatives
A study demonstrated the synthesis of a series of pyrimidine derivatives from this compound through cyclocondensation reactions. The resultant compounds exhibited varying degrees of biological activity against specific enzymes, highlighting the compound's utility as a building block in medicinal chemistry .
Case Study 2: Antiviral Activity
Research has indicated that certain derivatives derived from this compound exhibit antiviral properties. These findings suggest that modifications to the original compound can lead to effective agents against viral pathogens, emphasizing its significance in pharmaceutical research .
Data Tables
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing substituted pyrimidines | Ethyl 4-amino-pyrimidine derivatives |
| Biological Activity | Potential inhibitors of glycosidase enzymes | Glycosidase inhibitors |
| Medicinal Chemistry | Building block for antiviral and anticancer agents | Antiviral compounds |
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents and key features of Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate with analogous compounds:
Biological Activity
Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine atom at position 2
- Formyl group at position 6
- Carboxylate group at position 4
These functional groups contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The chlorine atom enhances its lipophilicity, which may facilitate membrane permeability and binding affinity to target proteins. The carboxylate group can participate in hydrogen bonding, crucial for enzyme-substrate interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a related compound was shown to inhibit cell proliferation in carcinoma cell lines, suggesting potential anticancer properties .
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the pharmacological potential of this compound. For example:
- Inhibition of Glycosidases : Some pyrimidine derivatives have demonstrated inhibitory effects on glycosidases, which are vital for carbohydrate metabolism. This compound's structural analogs have shown varying degrees of inhibition against enzymes like β-galactosidase, with some exhibiting submillimolar IC50 values .
Study on Anticancer Activity
A notable study explored the synthesis and biological evaluation of pyrimidine derivatives, revealing that certain analogs significantly inhibited cell migration and invasion in vulvar epidermal carcinoma cell lines. These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics .
Antimicrobial Testing
Research on related pyrimidines has shown promising results against various bacterial strains. For instance, compounds derived from similar synthetic pathways exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a potential application in developing new antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
